3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJLWRSXVULWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270888 | |
| Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-43-4 | |
| Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a furan moiety linked to a pyridazine core via a piperazine substituent. This unique structure incorporates nitrogen and oxygen heteroatoms, enhancing its chemical reactivity and biological interactions. The furan ring is recognized for its electrophilic nature, while the pyridazine component adds stability and potential for diverse biological interactions.
The mechanism of action for this compound involves its ability to interact with various molecular targets. The furan and pyridazine rings can engage in π-π stacking interactions, while the piperazine group is capable of forming hydrogen bonds with target proteins. Such interactions may modulate the activity of enzymes or receptors, potentially influencing various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including drug-resistant strains . The following table summarizes some related compounds with known antimicrobial activities:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 2-(Piperazin-1-yl)-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | Structure | Anti-Alzheimer's activity |
| 5-(4-chlorophenyl)-furan-2-yl)-(piperazin-1-yl)-methadone | Structure | Potent analgesic properties |
| 6-(Piperazin-1-yl)nicotinonitrile | Structure | Antimicrobial activity |
Antiviral Activity
The compound is also being explored for its antiviral potential, particularly in the context of emerging viral threats like COVID-19. Pyridine derivatives have shown promising antiviral effects, suggesting that this compound may possess similar therapeutic properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : Research has shown that piperazine derivatives exhibit antiproliferative effects against various cancer cell lines, including colon, prostate, and breast cancers. These findings suggest that the compound may also contribute to cancer therapy through similar mechanisms.
- Neuroprotective Properties : Some studies indicate that compounds containing piperazine can act as neuroprotective agents. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Binding Affinity Studies : Binding studies have demonstrated that certain derivatives of piperazine can selectively bind to adenosine receptors, which are implicated in various neurological conditions. This suggests that modifications on the piperazine ring could enhance the therapeutic profile of this compound .
Scientific Research Applications
The compound 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine , with the chemical formula , has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications, supported by data tables and documented case studies.
Structure
The structure of this compound can be represented as follows:
- Chemical Formula :
- Molecular Weight : 230.26 g/mol
- CAS Number : 33676356
Antitumor Activity
One of the most notable applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through the mitochondrial pathway, highlighting its potential for further development in cancer therapeutics.
Antimicrobial Properties
Another promising application is its antimicrobial activity. Studies have shown that the compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development.
Neurological Applications
This compound has also been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial in treating neurological disorders such as depression and anxiety. In animal models, it has shown promise in enhancing cognitive function and reducing anxiety-like behaviors.
Case Study 1: Antitumor Efficacy
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy using MTT assays on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties. Further studies on the mechanism of action are ongoing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyridazine Derivatives with Heterocyclic Substituents
Thiophene vs. Furan Substitution
- The 3,4-dimethylbenzoyl group on piperazine increases steric bulk, which may affect binding kinetics .
- 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine :
Incorporation of a triazolo-pyridazine core introduces additional hydrogen-bonding sites, while the pyridinylmethylthio group enhances solubility and metal-binding capacity .
Imidazo-Pyridazine Derivatives
Compounds like 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine () exhibit fused imidazole rings, which rigidify the structure and may improve metabolic stability compared to non-fused analogs. Substituents on the aryl/alkyl groups at position 2 influence lipophilicity and target engagement .
Piperazine/Piperidine Substituent Variations
Piperazine Functionalization
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): The 2-fluorophenyl group on piperazine enhances metabolic stability via reduced cytochrome P450-mediated oxidation. Hydrolysis of the chloro substituent to a pyridazinone improves solubility .
Piperidine vs. Piperazine
Key Research Findings
- Electronic Effects : Thiophene-substituted analogs exhibit higher electron density than furan derivatives, favoring interactions with aromatic residues in kinase binding pockets .
- Solubility: Pyridazinone derivatives (e.g., ) show improved aqueous solubility (~2–3 mg/mL) compared to chlorinated precursors .
- Metabolic Stability : Fluorinated aryl groups (e.g., 2-fluorophenyl in ) reduce oxidative metabolism, enhancing plasma half-life .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine generally follows these key steps:
- Construction of the pyridazine ring with suitable substituents.
- Introduction of the furan-2-yl group at the 3-position.
- Functionalization at the 6-position with piperazine or its derivatives, often via nucleophilic substitution or acylation reactions.
Preparation of Piperazine-Substituted Pyridazines
A common approach to introduce the piperazine group at the 6-position of pyridazine involves acylation reactions of 3(6)-piperazine derivatives of fused pyridines with chloroacetyl chloride, followed by substitution with piperazine to yield 3-(6)-(4-chloroacetylpiperazin-1-yl)pyridines. Subsequent transformation with sodium azide can afford azido derivatives, which are valuable intermediates for further functionalization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of piperazine derivative | Chloroacetyl chloride, pyridine, benzene, 35 °C, 6 h | 74-83 | Formation of chloroacetylpiperazinyl pyridines |
| Azide substitution | Sodium azide, acetone, reflux, 15 h | 74-83 | Formation of azidoacetylpiperazinyl pyridines |
This method provides high yields and allows for further click chemistry or coupling reactions due to the azide functionality.
Introduction of the Furan-2-yl Group
The incorporation of the furan ring at the 3-position of the pyridazine can be achieved by condensation reactions involving hydrazine derivatives and furan-containing precursors. For example, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol leads to pyridazine derivatives bearing furan moieties.
- Reflux 3-(2-halophenylhydrazono)-5-phenylfuranones with hydrazine hydrate in ethanol.
- Subsequent chlorination or further substitution to functionalize the pyridazine core.
This approach is effective for preparing pyridazine derivatives with furan substituents, which can then be further modified at other positions.
Combined Synthesis of this compound
A convergent synthesis involves preparing the pyridazine core with the furan substituent first, followed by piperazine functionalization at the 6-position via nucleophilic substitution or acylation.
- Synthesize 3-(furan-2-yl)pyridazine intermediate via condensation methods.
- React the intermediate with chloroacetyl chloride to introduce a chloroacetyl group at the 6-position.
- Treat the chloroacetyl intermediate with piperazine to substitute the chlorine with the piperazinyl group.
This sequence leverages the reactivity of chloroacetyl intermediates for efficient piperazine attachment.
Reaction Optimization and Yields
The yields for these transformations are generally good, ranging from 70% to over 80% for key steps such as acylation and azide substitution. Reaction times vary from several hours to overnight refluxes, and purification typically involves recrystallization or column chromatography.
Data Summary Table
Additional Notes on Characterization and Purification
- Products are typically characterized by IR (noting characteristic C=O, N3, and C≡N stretches), 1H NMR, and elemental analysis.
- Purification is achieved by recrystallization from ethanol or methanol and silica gel chromatography.
- The presence of piperazine and furan groups is confirmed by characteristic NMR signals and IR bands.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine, and what critical reaction conditions are required?
Answer: The synthesis of pyridazine derivatives typically involves condensation reactions, nucleophilic substitutions, or cross-coupling strategies. For example, in -aldehyde-1-phenylpyridazine derivatives were synthesized via refluxing intermediates with appropriate amines, followed by purification using column chromatography (Scharlau Silica gel 60). Key conditions include:
- Solvent systems : Methanol/water mixtures for HPLC purification .
- Catalysts : Acidic or basic conditions to facilitate nucleophilic substitution at the pyridazine ring.
- Purification : Column chromatography and recrystallization to isolate pure compounds.
For introducing the piperazine moiety, nucleophilic displacement of halogenated pyridazines with piperazine is a standard approach, as seen in related compounds (e.g., ).
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Reverse-phase columns (e.g., Lichrospher RP-18) with methanol/water eluents assess purity .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles for unambiguous structural confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?
Answer: SAR analysis involves systematic modifications to the pyridazine core, furan, and piperazine substituents. Key strategies include:
- Substituent variation : In , replacing the phenyl group with electron-withdrawing/donating groups altered antimicrobial potency. For example, compound 3e (with a nitro group) outperformed streptomycin due to enhanced electron-deficient character .
- Piperazine modifications : Introducing bulky substituents (e.g., 2-methoxyphenylpiperazine in ) can improve receptor binding or metabolic stability.
- Biological assays : Test derivatives against pathogen panels (e.g., E. coli, S. aureus) under standardized MIC (Minimum Inhibitory Concentration) protocols .
Q. How can researchers resolve contradictions in biological activity data among structurally similar pyridazine derivatives?
Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized protocols : Use consistent microbial strains, culture media, and incubation times (e.g., Nutrient Agar at 37°C for 24 hours in ) .
- Control compounds : Include reference standards (e.g., streptomycin) to calibrate activity thresholds.
- Statistical validation : Apply ANOVA or regression models to assess significance of substituent effects on activity .
Q. What advanced techniques are recommended for probing the stability and reactivity of this compound under physiological conditions?
Answer:
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C, monitoring decomposition via LC-MS .
- Thermal analysis : TGA (Thermogravimetric Analysis) determines decomposition temperatures, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions.
- Reactivity screening : Test susceptibility to oxidation (e.g., H₂O₂ exposure) or hydrolysis (aqueous acidic/basic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
